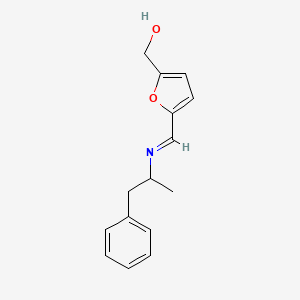
7-Hydroxy Loxapine N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy Loxapine N-Oxide is a metabolite of loxapine, an antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder . Loxapine itself is a dibenzoxazepine tricyclic antipsychotic agent . The compound this compound is formed through the N-oxidation of loxapine by flavonoid monoamine oxidases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Loxapine N-Oxide involves the hydroxylation of loxapine at the 7th position and subsequent N-oxidation. The hydroxylation is typically mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6 . The N-oxidation is facilitated by flavonoid monoamine oxidases .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzyme-mediated reactions to ensure high yield and purity of the compound .
Types of Reactions:
Oxidation: The primary reaction is the N-oxidation of loxapine to form this compound.
Hydroxylation: Hydroxylation at the 7th position of loxapine is another key reaction.
Common Reagents and Conditions:
Reagents: Cytochrome P450 enzymes (CYP3A4, CYP2D6), flavonoid monoamine oxidases.
Conditions: Enzyme-mediated reactions typically occur under controlled temperature and pH conditions to optimize enzyme activity.
Major Products:
This compound: The primary product formed from the N-oxidation of loxapine.
Aplicaciones Científicas De Investigación
7-Hydroxy Loxapine N-Oxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Hydroxy Loxapine N-Oxide involves its interaction with dopamine and serotonin receptors. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors . This antagonism leads to the suppression of aggressive behavior and calming effects, which are beneficial in the treatment of psychiatric disorders .
Comparación Con Compuestos Similares
Loxapine: The parent compound from which 7-Hydroxy Loxapine N-Oxide is derived.
Amoxapine: Another metabolite of loxapine with antidepressant properties.
8-Hydroxy Loxapine: Another hydroxylated metabolite of loxapine.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position and subsequent N-oxidation, which distinguishes it from other metabolites of loxapine . Its high affinity for dopamine D2 receptors also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C18H18ClN3O3 |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C18H18ClN3O3/c1-22(24)8-6-21(7-9-22)18-14-10-12(19)2-5-16(14)25-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 |
Clave InChI |
RORRKCSQKYYEFG-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)

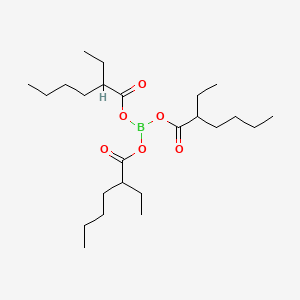
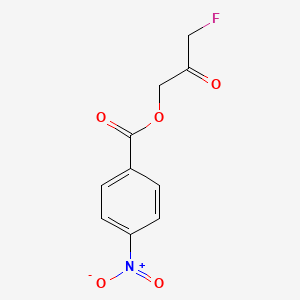
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)

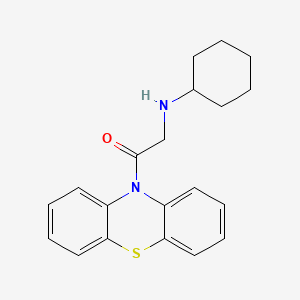
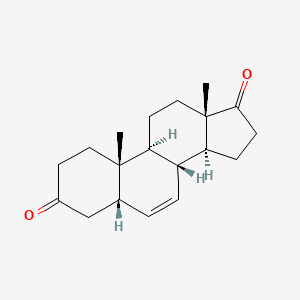
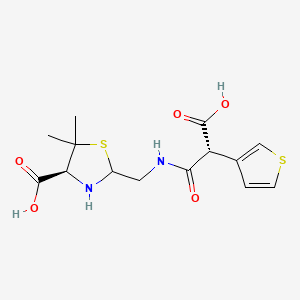
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
